1,2,4-Benzotriazin-6-amine
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Overview
Description
1,2,4-Benzotriazin-6-amine is a heterocyclic compound featuring a benzene ring fused to a triazine ring. This compound is part of the larger family of benzotriazines, which are known for their diverse pharmacological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Benzotriazin-6-amine can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzamides or 2-aminobenzenesulfonamides via stable diazonium salts. This process typically involves diazotisation followed by cyclisation . Another method includes the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of polymer-supported nitrite reagents and p-tosic acid has been reported to be effective in producing stable diazonium salts, which are then cyclized to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzotriazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzotriazines depending on the reagents used
Scientific Research Applications
1,2,4-Benzotriazin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1,2,4-Benzotriazin-6-amine involves its interaction with molecular targets through the formation of free radicals. These radicals can interact with DNA, leading to single- and double-strand breaks and lethal chromosome aberrations. This mechanism is particularly relevant in hypoxic conditions, making the compound useful in targeting hypoxic tumor cells .
Comparison with Similar Compounds
Similar Compounds
Tirapazamine: A well-known hypoxic cytotoxin with a similar triazine structure.
1,2,3-Benzotriazin-4(3H)-one: Another benzotriazine derivative with different pharmacological properties
Uniqueness
1,2,4-Benzotriazin-6-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its ability to form stable radicals and its selective toxicity towards hypoxic cells distinguish it from other benzotriazine derivatives .
Properties
CAS No. |
96461-65-3 |
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Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1,2,4-benzotriazin-6-amine |
InChI |
InChI=1S/C7H6N4/c8-5-1-2-6-7(3-5)9-4-10-11-6/h1-4H,8H2 |
InChI Key |
XQOHGKPGACFQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN=N2 |
Origin of Product |
United States |
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